molecular formula C14H14N2O2 B5285556 N-[5-(Acetylamino)-1-naphthyl]acetamide

N-[5-(Acetylamino)-1-naphthyl]acetamide

Cat. No.: B5285556
M. Wt: 242.27 g/mol
InChI Key: ULUIRSHKJWANPP-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-1-naphthyl]acetamide is a naphthalene-derived compound featuring two acetamide substituents: one at the 1-position of the naphthalene ring and another at the 5-position. This dual substitution imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and moderate lipophilicity, making it a compound of interest in medicinal and materials chemistry. For instance, describes the synthesis of N-(naphthalene-1-yl)acetamide via refluxing 1-naphthylamine with acetic anhydride in methanol, catalyzed by acetic acid .

Properties

IUPAC Name

N-(5-acetamidonaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9(17)15-13-7-3-6-12-11(13)5-4-8-14(12)16-10(2)18/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUIRSHKJWANPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[5-(Acetylamino)-1-naphthyl]acetamide can be synthesized through the acetylation of 5-amino-1-naphthol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Acetylamino)-1-naphthyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-[5-(Acetylamino)-1-naphthyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(Acetylamino)-1-naphthyl]acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Structural Differences :

  • Lacks the 5-acetylamino substituent present in the target compound. Synthesis: Direct acetylation of 1-naphthylamine under mild conditions (). Properties:
  • Reduced polarity compared to N-[5-(Acetylamino)-1-naphthyl]acetamide due to fewer hydrogen-bonding sites.
  • Lower molecular weight (242.27 g/mol vs. 298.33 g/mol for the target compound). Applications: Serves as a precursor for more complex derivatives like 2-chloro benzo[h]quinoline-3-carbaldehyde, highlighting its utility in heterocyclic synthesis .

Ethyl 1-(Acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (Naphthofuran Derivative)

Structural Differences :

  • Incorporates a nitro group at the 5-position and a fused furan ring system (absent in the target compound).
    Synthesis : Involves multi-step reactions, including nitration and cyclization ().
    Properties :
  • Demonstrated antibacterial activity in vitro, though the target compound’s bioactivity remains unstudied .

N-(5-Amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide (Anthracene-Based Analog)

Structural Differences :

  • Anthracene core (vs. naphthalene in the target compound) with amino and dioxo substituents. Properties:
  • Extended conjugation system (anthracene) may enhance UV-Vis absorption, suggesting applications in photodynamic therapy or sensors.
  • Amino and dioxo groups increase solubility in polar solvents compared to the target compound’s acetylated structure.

N-[5-(Acetylamino)-1-hydroxy-2-naphthalenyl]propanamide (Hydroxy-Substituted Derivative)

Structural Differences :

  • Propanamide chain (vs. acetamide) and a hydroxyl group at the 1-position.
    Properties :
  • Longer alkyl chain (propanamide) increases lipophilicity, which may enhance membrane permeability in biological systems.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound Naphthalene 1-Acetamide, 5-acetylamino 298.33 High polarity, potential drug intermediate
N-(Naphthalene-1-yl)acetamide Naphthalene 1-Acetamide 242.27 Precursor for heterocyclic synthesis
Ethyl 1-(Acetylamino)-5-nitronaphthofuran-2-carboxylate Naphthofuran 1-Acetamide, 5-nitro, furan ring 382.34 Antibacterial activity
N-(5-Amino-9,10-dioxoanthracen-1-yl)acetamide Anthracene 1-Acetamide, 5-amino, 9,10-dioxo 322.32 Photochemical applications
N-[5-(Acetylamino)-1-hydroxy-2-naphthalenyl]propanamide Naphthalene 1-Hydroxy, 5-acetylamino, propanamide 314.35 Enhanced solubility, bioactivity studies

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s structure allows for modular derivatization, as seen in and , where similar frameworks are used to generate bioactive or functional materials.
  • Core Structure Influence : Anthracene-based analogs () exhibit distinct photophysical properties, underscoring the importance of aromatic system selection in material science.

Limitations: Direct biological or industrial data for this compound are absent in the evidence, necessitating further experimental validation of its properties.

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